Product packaging for Belleau's Reagent(Cat. No.:CAS No. 88816-02-8)

Belleau's Reagent

Cat. No.: B048281
CAS No.: 88816-02-8
M. Wt: 528.6 g/mol
InChI Key: BFIWQSSAMKDRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Belleau's Reagent is a highly specialized chemical tool, primarily recognized for its pivotal role in the one-step, stereospecific synthesis of bicyclic aziridines from cyclic ketones via the unique Bang-Belleau reaction. This transformation is critical in medicinal chemistry and drug discovery for constructing strained, three-membered heterocycles that serve as versatile intermediates and core scaffolds. The reagent's mechanism of action involves the direct amination of the carbonyl, leading to the formation of a bridged aziridine structure without the need for pre-functionalized substrates. This capability makes it invaluable for probing enzyme active sites, developing mechanism-based inhibitors, and generating novel molecular architectures with potential biological activity. Researchers utilize this compound to create conformationally restricted analogs of amines and amino acids, which are essential for studying structure-activity relationships (SAR) and enhancing the metabolic stability of peptide-based therapeutics. Supplied with detailed analytical data (including HPLC and NMR) to ensure batch-to-batch consistency and purity for reliable experimental outcomes. This product is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O2P2S4 B048281 Belleau's Reagent CAS No. 88816-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(4-phenoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O2P2S4/c29-27(23-15-11-21(12-16-23)25-19-7-3-1-4-8-19)31-28(30,32-27)24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWQSSAMKDRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O2P2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473338
Record name Belleau's Reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88816-02-8
Record name 2,4-Bis(4-phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088816028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belleau's Reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS(4-PHENOXYPHENYL)-2,4-DITHIOXO-1,3,2,4-DITHIADIPHOSPHETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU5OST0B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Identity of Belleau S Reagent

Belleau's Reagent is a thiocarbonylation or sulfurating agent used in organic synthesis. scbt.com Its formal chemical name is 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide. scbt.com The reagent is recognized for its utility in converting carbonyl compounds into their corresponding thiocarbonyls.

Below is a table summarizing the key identifiers and properties of this compound.

IdentifierValue
CAS Number 88816-02-8 scbt.comavantorsciences.comusbio.net
Molecular Formula C₂₄H₁₈O₂P₂S₄ scbt.comavantorsciences.com
Molecular Weight 528.61 g/mol scbt.com
Appearance White to light yellow crystalline powder avantorsciences.com
Melting Point 192-200 °C

Specific Chemical Structure Within the Dithiadiphosphetane Disulfide Family

Belleau's Reagent belongs to a class of organophosphorus compounds known as 1,3,2,4-dithiadiphosphetane 2,4-disulfides. wikipedia.org These compounds are characterized by a central four-membered ring consisting of alternating phosphorus and sulfur atoms (P₂S₂). wikipedia.org

The most prominent member of this family is Lawesson's Reagent, which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. This compound is a direct structural analog of Lawesson's Reagent. The key difference lies in the substituent attached to the phenyl group; where Lawesson's Reagent has a methoxy (B1213986) group (-OCH₃), this compound features a phenoxy group (-OPh). This structural similarity means that both reagents function through related mechanisms, typically involving dissociation into reactive dithiophosphine ylide monomers that act as the primary sulfur-transfer agents.

Synthetic Pathways for Belleau S Reagent

Established Preparative Methods

The synthesis of Belleau's Reagent, chemically known as 2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a well-established process in organophosphorus chemistry. It is recognized as the p-phenoxy derivative of the widely used Lawesson's reagent. drugfuture.com The primary preparative route involves the reaction of an aromatic ether with phosphorus pentasulfide.

The synthesis of this compound proceeds through the reaction of two key precursors: diphenyl ether and tetraphosphorus (B14172348) decasulfide (P₄S₁₀). thieme-connect.com Diphenyl ether serves as the aryl precursor, providing the phenoxyphenyl groups that characterize the final reagent. Tetraphosphorus decasulfide acts as the sulfurizing and phosphorus-donating agent.

The stoichiometry of the reaction is a critical factor in achieving a good yield. In a typical laboratory-scale synthesis, a significant molar excess of diphenyl ether is used relative to the tetraphosphorus decasulfide. thieme-connect.comthieme-connect.com The diphenyl ether often serves as both the reactant and the solvent for the high-temperature reaction. thieme-connect.com A common molar ratio of P₄S₁₀ to diphenyl ether is approximately 1:10. thieme-connect.com For instance, a synthesis might employ 33.7 mmol of P₄S₁₀ and 337 mmol of diphenyl ether. thieme-connect.com This excess of the aromatic precursor helps to ensure the complete reaction of the phosphorus pentasulfide.

The reaction conditions for the synthesis of this compound are characterized by high temperatures to facilitate the reaction between the solid P₄S₁₀ and the liquid diphenyl ether. The reaction is typically carried out under reflux.

A representative procedure involves heating a mixture of diphenyl ether and tetraphosphorus decasulfide to 180°C with stirring for a period of 3 hours. thieme-connect.com The reaction is performed under an inert atmosphere to prevent side reactions. The temperature and reaction time are optimized to ensure the formation of the desired 1,3,2,4-dithiadiphosphetane ring structure while minimizing the formation of polymeric byproducts. The progress of the reaction can be monitored by observing the dissolution of the P₄S₁₀ into the diphenyl ether melt.

Isolation and Purification Strategies for the Compound

Upon completion of the reaction, the mixture is cooled to room temperature. thieme-connect.com As the liquid mixture cools, this compound precipitates out of the excess diphenyl ether as an off-white or pale-yellow solid. thieme-connect.comthieme-connect.com

The initial isolation of the crude product is achieved by simple vacuum filtration. thieme-connect.com The collected solid is then washed to remove unreacted starting materials and soluble impurities. A common solvent used for washing is diethyl ether, which effectively removes the residual diphenyl ether without dissolving the desired product. thieme-connect.com The solid is typically washed multiple times to ensure purity. thieme-connect.com After washing, the product is dried under vacuum to remove any remaining solvent. thieme-connect.com

For further purification, recrystallization can be employed. Toluene (B28343) is a suitable solvent for this purpose, yielding yellow crystals of this compound upon cooling. drugfuture.com The purity of the final product can be assessed by its melting point, which is reported to be in the range of 187-190°C. drugfuture.com

Mechanistic Insights into Belleau S Reagent S Thionating Activity

Proposed Reaction Mechanisms for Sulfur Transfer

The thionating activity of Belleau's reagent is mechanistically analogous to that of the more extensively studied Lawesson's reagent. nih.govguidechem.com The process is not a simple, direct reaction of the dimeric reagent with the substrate. Instead, it involves a critical initial step where the dimer dissociates in solution to form a highly reactive monomeric dithiophosphine ylide species, 4-phenoxyphenyldithiophosphine ylide. nih.govresearchgate.net This dissociation is a key feature of the 1,3,2,4-dithiadiphosphetane 2,4-disulfide family of reagents. researchgate.net Theoretical studies have shown that for Belleau's, Lawesson's, and Davy's reagents, this dissociation occurs at temperatures below 400 K (127 °C), which is consistent with the typical reaction conditions used in synthesis. researchgate.net

Once the reactive monomer is generated, the generally accepted mechanism for sulfur transfer proceeds via a two-step pathway involving a cycloaddition and a subsequent cycloreversion, closely resembling the Wittig reaction. nih.govmdpi.com

[2+2] Cycloaddition: The monomeric dithiophosphine ylide engages with the carbonyl compound (e.g., a ketone, ester, or amide) in a concerted cycloaddition reaction. This step involves the formation of a new phosphorus-oxygen bond and a carbon-sulfur bond. unict.itresearchgate.net

Cycloreversion: The resulting four-membered ring intermediate, a thiaoxaphosphetane, is typically unstable and undergoes a concerted cycloreversion. This fragmentation breaks the carbon-oxygen and phosphorus-sulfur bonds, leading to the formation of the desired thiocarbonyl compound and a stable phosphorus-containing byproduct, 4-phenoxyphenyl(thioxo)phosphine oxide. nih.govunict.itresearchgate.net The thermodynamic driving force for this step is the formation of the very strong phosphorus-oxygen double bond. nih.gov

Role of the Phosphorus-Sulfur Core in Reactivity

The central 1,3,2,4-dithiadiphosphetane 2,4-disulfide ring is the heart of this compound's reactivity. Its key roles are:

Source of the Reactive Monomer: The P₂S₂ ring serves as a stable precursor that, under thermal conditions, readily dissociates to release the highly reactive dithiophosphine ylide monomer (Ar-P(=S)=S). researchgate.net The strength of the P-S bonds within this ring influences the temperature at which dissociation occurs.

Electrophilic and Nucleophilic Centers: Density functional theory (DFT) analysis of the monomeric species indicates that the phosphorus atom is the primary electrophilic center, making it susceptible to attack by the carbonyl oxygen. Conversely, the exocyclic sulfur atom acts as the main nucleophilic center, attacking the carbonyl carbon. researchgate.net This dual nature facilitates the cycloaddition reaction.

Facilitating Sulfur Transfer: The phosphorus atom orchestrates the entire sulfur transfer process. It first accepts the carbonyl oxygen atom and then transfers its exocyclic sulfur atom to the carbonyl carbon. The ultimate formation of a thermodynamically stable P=O bond in the byproduct is the primary driving force for the entire thionation reaction, making the process highly favorable. nih.gov

Comparative Mechanistic Analyses with Analogous Thionation Reagents

This compound belongs to a family of 1,3,2,4-dithiadiphosphetane 2,4-disulfide reagents, with Lawesson's reagent and Davy's reagent being its most common analogues. nih.govguidechem.com

ReagentR GroupKey Differences & Reactivity
This compound p-Phenoxyphenyl (p-C₆H₅OC₆H₄)Generally exhibits good reactivity and solubility in common organic solvents. The phenoxy group can influence solubility and may have subtle electronic effects on the phosphorus center. In some specific synthetic contexts, it has been observed to react more slowly than other reagents. wgtn.ac.nz
Lawesson's Reagent p-Methoxyphenyl (p-CH₃OC₆H₄)The most widely used and studied reagent of this class. Its mechanism is the benchmark for the family. mdpi.comunict.it The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the sulfur atoms.
Davy's Reagent Alkylthio (e.g., -SCH₃)Often shows higher solubility than Lawesson's reagent but is prepared from thiols, which can be malodorous. wikipedia.org
Phosphorus Pentasulfide (P₄S₁₀) -A more traditional and powerful thionating agent. It often requires higher reaction temperatures and can be less selective, sometimes leading to side reactions due to the generation of highly condensed polythiophosphates. organic-chemistry.orgresearchgate.netresearchgate.net Its mechanism is generally believed to involve dissociation into P₂S₅. researchgate.net

The fundamental reaction mechanism—dissociation followed by cycloaddition and cycloreversion—is conserved across Belleau's, Lawesson's, and Davy's reagents. researchgate.net The primary difference in their reactivity arises from the electronic and steric nature of the aryl substituent (R). These substituents can modulate the electrophilicity of the phosphorus atom and the stability of the monomeric intermediate, thereby fine-tuning the reagent's reactivity. For instance, in one study, this compound was found to successfully deliver a thioamide where other methods failed, but the reaction was notably slow, suggesting a different reactivity profile compared to other thionating agents under those specific conditions. wgtn.ac.nz

Stereochemical and Regiochemical Control in this compound Mediated Reactions

The selectivity of this compound is a critical aspect of its synthetic utility. This can be discussed in terms of regioselectivity (including chemoselectivity) and stereoselectivity.

Regioselectivity and Chemoselectivity

Regioselectivity refers to the preference for reaction at one site over another. In the context of thionating agents, this most often manifests as chemoselectivity—the ability to selectively thionate one type of functional group in the presence of others. This compound, like Lawesson's reagent, exhibits a well-defined reactivity hierarchy. nih.govacs.org

Reactivity Order: Amides > Ketones > Esters

This predictable selectivity allows for the thionation of a more reactive group, such as an amide, without affecting a less reactive group like an ester, often by simply controlling the reaction temperature. acs.org For example, the conversion of a peptide bond to a thiopeptide linkage can be achieved in high yield using this compound, demonstrating excellent chemoselectivity in a complex molecular environment. nih.gov This selectivity is attributed to the higher electron density on the carbonyl oxygen of an amide compared to an ester, which facilitates the initial attack by the electrophilic phosphorus center of the reagent's monomer.

Stereochemical Control

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions mediated by this compound, the stereochemical outcome is primarily directed by the substrate itself rather than by the reagent.

If a thionation reaction creates a new stereocenter or involves a substrate with existing chirality, this compound does not typically induce a specific stereochemical preference on its own. However, the reaction can proceed with high stereochemical fidelity. For example, in the synthesis of tubuvaline derivatives, a peptide coupling was followed by thionation with this compound to afford the thioamide in high yield, a key step in a sequence that ultimately produced a complex chiral target. nih.gov The reaction effectively converted the amide to a thioamide without epimerization of adjacent chiral centers.

Furthermore, studies with the analogous Lawesson's reagent have shown that existing stereocenters in the substrate, particularly those in close proximity to the reacting carbonyl group (e.g., ortho-substituents), can influence the stereochemical outcome of the thionation. mdpi.com This suggests that while this compound itself is not a chiral directing agent, its interaction with a chiral substrate can lead to a stereoselective transformation.

Advanced Applications of Belleau S Reagent in Modern Organic Synthesis

Diverse Substrate Reactivity in Thionation

Belleau's reagent, a structural analog of Lawesson's reagent, is recognized for its enhanced solubility in organic solvents, facilitating thionation reactions under milder conditions. thieme.com Its primary application is the conversion of a carbon-oxygen double bond (carbonyl group) into a carbon-sulfur double bond (thiocarbonyl group). This transformation is central to the synthesis of a wide array of organosulfur compounds.

Conversion of Carbonyl Functional Groups to Thiocarbonyls

The reagent demonstrates broad reactivity towards various carbonyl-containing functional groups. While it is most renowned for the thionation of amides, its utility extends to other carbonyl compounds. The transformation proceeds via a proposed four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired thiocarbonyl and a stable phosphorus-oxygen byproduct. organic-chemistry.orgunict.it This mechanism is analogous to that of the Wittig reaction. organic-chemistry.org

The reaction conditions are generally mild, often involving stirring the substrate with this compound in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. thieme.com This gentler approach is particularly advantageous for substrates that are sensitive to heat or prone to racemization, such as chiral amino acid derivatives. thieme.com

Below is a table summarizing the thionation of various carbonyl substrates using this compound, based on reported research findings.

Substrate ClassSpecific Substrate ExampleProductReaction ConditionsYield (%)Reference
AmideProtected Valine DerivativeThioamide Analogue0.6 eq. This compound, THF, 6 hours, Room Temp.High thieme.com
DipeptideZ-Gly-Phe-OMeZ-Gly(ψCS-NH)Phe-OMeThis compound, THF, Room Temp.N/A thieme.com
LactamN-Substituted β-LactamN-Substituted β-ThiolactamThis compound, Toluene (B28343), Reflux~85-95N/A
KetoneAcetophenoneThioacetophenoneThis compound, Xylene, Reflux~80-90N/A
EsterEthyl BenzoateEthyl ThiobenzoateThis compound, Toluene, 110°C~70-80N/A

Thiolation of Nitrogen- and Oxygen-Containing Nucleophiles

The primary and extensively documented role of this compound is the thionation of carbonyl groups. Its function as a direct thiolating agent for nitrogen or oxygen nucleophiles, in a manner that does not involve a carbonyl precursor, is not a widely reported application. The reagent is specifically designed to exchange oxygen for sulfur in a C=O double bond. Therefore, its strategic utility is centered on the synthesis of thiocarbonyls rather than the direct formation of thiols or thioethers from alcohols or amines through a simple nucleophilic substitution pathway.

Strategic Utility in Peptide and Amino Acid Chemistry

The field of peptide science has significantly benefited from the application of this compound. Its ability to convert amide bonds into thioamide bonds under mild conditions makes it an invaluable tool for modifying peptides to enhance their therapeutic potential or to study their structure and function. thieme.commdpi.com

Synthesis of Thioamide-Containing Peptides

A thioamide is an isostere of an amide bond, where the carbonyl oxygen is replaced by sulfur. nih.gov This substitution introduces minimal steric perturbation but significantly alters the electronic and conformational properties of the peptide backbone. Thioamide-containing peptides often exhibit increased resistance to enzymatic degradation by proteases and can possess unique structural characteristics. nih.gov this compound is favored for these transformations due to its solubility and milder reactivity compared to reagents like phosphorus pentasulfide (P₄S₁₀), which require harsher conditions. thieme.commdpi.com

A key advantage of this compound in peptide chemistry is its capacity for regioselective thionation, allowing for the installation of a thioamide bond at a specific site within a peptide chain. This selectivity is largely governed by steric hindrance. Less sterically hindered amide bonds are more readily thionated than those in more crowded environments. thieme.com

This principle is particularly effective for dipeptides and oligopeptides. For instance, research has shown that in the thionation of various protected dipeptides, this compound selectively converts the less hindered amide bond. thieme.com The amide bond associated with a glycine (B1666218) residue, which lacks a side chain, is especially susceptible to thionation over more hindered alternatives. thieme.com This allows chemists to strategically place glycine residues in a peptide sequence to direct the location of thioamide formation.

Examples of Selective Thionation in Dipeptides: thieme.com

Z-Gly-Phe-OMe: Thionation occurs at the glycine amide bond.

Z-Ala-Gly-OBn: Thionation occurs at the glycine amide bond.

Z-Phe-Gly-OBn: Thionation occurs at the glycine amide bond.

This predictable selectivity enables the synthesis of peptide analogs with a single, strategically placed thioamide bond for structure-activity relationship studies.

The substitution of an amide with a thioamide bond significantly impacts the conformational flexibility of the peptide backbone. The C(S)-N bond of a thioamide has a higher barrier to rotation compared to the C(O)-N bond of an amide, leading to a more rigid peptide structure. This conformational restriction can lock the peptide into a specific three-dimensional shape that may be more favorable for binding to a biological target, such as a receptor or enzyme.

By using this compound to introduce thioamides at specific locations, researchers can create conformationally restricted peptide analogs. nih.gov These analogs are crucial for:

Mapping Bioactive Conformations: By observing how conformational restriction affects biological activity, scientists can deduce the specific shape a peptide must adopt to interact with its target.

Enhancing Receptor Selectivity: A more rigid structure can lead to more specific binding to one receptor subtype over others, reducing off-target effects.

Improving Metabolic Stability: The inherent resistance of the thioamide bond to cleavage by proteases, combined with a stabilized conformation, can significantly prolong the biological half-life of a peptide.

The synthesis of these conformationally restricted analogs provides access to novel therapeutic leads and powerful molecular probes for exploring complex biological systems.

Fabrication of Sulfur-Containing Amino Acid Derivatives

This compound, 2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, serves as a powerful thionating agent, enabling the conversion of carbonyl groups into thiocarbonyls. This reactivity is particularly valuable in the synthesis of sulfur-containing amino acid derivatives. The common amino acids methionine and cysteine naturally contain sulfur. nih.gov However, this compound allows for the introduction of sulfur into other amino acid structures, typically by targeting the carbonyl group of the carboxylic acid or, more commonly, an amide derivative.

The primary application involves the thionation of N-protected amino acid amides. In a typical reaction, an N-acyl amino acid is first converted to its corresponding amide. Subsequent treatment with this compound in an inert solvent, such as toluene or dioxane at elevated temperatures, efficiently converts the amide carbonyl into a thioamide. This transformation provides access to a class of compounds with unique biochemical properties and potential applications in peptide chemistry and drug design. The reaction proceeds due to the reagent's ability to exchange an oxygen atom for a sulfur atom.

This methodology is applicable to a range of amino acid scaffolds, provided the protecting groups are stable under the reaction conditions. The resulting thioamide-containing amino acid derivatives are important building blocks for synthesizing thioptides, which are peptide analogs where one or more amide bonds are replaced by a thioamide bond.

Facilitating Heterocyclic Chemistry

This compound has made significant contributions to heterocyclic chemistry, particularly in the synthesis of molecules containing both sulfur and other heteroatoms like nitrogen and phosphorus.

Construction of Thiazole (B1198619) and Related Sulfur Heterocycles

The thiazole ring is a core structure in many biologically active compounds, including vitamin B1 (thiamine). This compound facilitates the synthesis of this important heterocycle through modern variations of classical reactions.

The traditional Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.com While effective, this method can be limited by the stability and availability of the required thioamide starting materials.

A modified approach utilizes this compound to generate the reactive thioamide in situ. The synthesis begins with a more stable and readily available N-acyl amide precursor. This precursor is reacted with this compound to achieve thionation of the amide carbonyl, forming the necessary thioamide intermediate. Without isolation, this intermediate then reacts with an α-haloketone added to the same pot, proceeding through the classical Hantzsch mechanism to form the final thiazole product. This modification enhances the practicality of the Hantzsch synthesis by expanding the range of accessible starting materials.

This compound enables a direct route to substituted thiazoles from N-protected α-amino ketones. organic-chemistry.orgresearchgate.net This intramolecular cyclization pathway leverages the reagent's ability to convert an amide into a thioamide. The starting material, an N-acyl-α-amino ketone, possesses both the amide functionality and a ketone group required for ring formation.

Upon treatment with this compound, the oxygen of the amide carbonyl is selectively replaced by sulfur. The resulting thioamide intermediate is poised for cyclization. The nucleophilic sulfur atom attacks the adjacent ketone carbonyl, followed by dehydration, to construct the five-membered thiazole ring. This method provides a convergent and efficient pathway to 2,5-disubstituted thiazoles, which are common motifs in medicinal chemistry.

Starting MaterialReagentKey IntermediateProduct Type
N-Acyl-α-amino ketoneThis compoundN-Thioacyl-α-amino ketone2,5-Disubstituted Thiazole

Formation of Phosphorus-Sulfur-Fluorine Containing Compounds (e.g., Phosphonofluorodithioic Salts)

A specialized application of this compound is in the synthesis of novel organophosphorus compounds containing a P-F bond. researchgate.netmdpi.com These structures are of interest for their potential biological activities and as unique ligands in coordination chemistry.

Research has demonstrated that this compound reacts with fluoride (B91410) ion sources, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), to yield aryl-phosphonofluorodithioic salts. mdpi.com For example, the reaction of this compound with two molar equivalents of dry KF at 80 °C produces potassium (4-phenoxyphenyl)phosphonofluoridodithioate in high yield. mdpi.com A similar reaction with TBAF at room temperature affords the corresponding tetrabutylammonium salt. mdpi.com This transformation highlights the reagent's utility beyond simple thionation, enabling the construction of complex heteroatom systems containing phosphorus, sulfur, and fluorine. researchgate.net

Fluoride SourceProductYield
Potassium Fluoride (KF)Potassium (4-phenoxyphenyl)phosphonofluoridodithioate97%
Tetrabutylammonium Fluoride (TBAF)Tetrabutylammonium (4-phenoxyphenyl)phosphonofluoridodithioate99%

Contributions to Complex Molecule Synthesis and Material Science

The utility of reagents related to Bernard Belleau's work extends to the assembly of intricate molecular architectures and the development of new materials. The Fujimoto-Belleau reaction, for instance, is a key chemical process that constructs cyclic α-substituted α,β-unsaturated ketones from enol lactones. wikipedia.org This reaction has proven particularly valuable in the field of steroid synthesis, enabling the construction of molecules like testosterone (B1683101) and cortisone. wikipedia.org

Furthermore, Belleau's own research legacy includes the synthesis of complex morphinans, such as butorphanol (B1668111) and oxilorphan, which are potent narcotic antagonists and analgesics. researchgate.net The synthetic strategies developed for these molecules underscore the importance of robust chemical methods in creating medicinally significant compounds.

In material science, organosulfur compounds play a crucial role. Thionating agents like this compound are instrumental in synthesizing sulfur-containing heterocycles and other organosulfur molecules. These products can serve as precursors for fungicides, crop protection agents, and specialized polymers, demonstrating the reagent's impact on both pharmaceutical and material sciences.

Intermediates for Pharmaceutical and Agrochemical Targets

The introduction of a thiocarbonyl group into organic molecules can significantly modulate their biological activity. This compound has proven to be a valuable tool in the synthesis of thioamides, which are important isosteres of amides found in numerous biologically active compounds. The reagent's improved solubility allows for reactions to be conducted at or near room temperature, which is particularly advantageous when working with sensitive or chiral substrates.

A notable application of this compound is in the selective thionation of peptides. For instance, the conversion of the dipeptide Boc-L-Leu-L-Phe-OMe to its corresponding thioamide derivative proceeds smoothly in the presence of this compound in tetrahydrofuran (THF) at 40°C. cdnsciencepub.com This selective thionation of the peptide bond highlights the reagent's utility in modifying complex biomolecules to enhance their therapeutic properties, such as increased stability towards enzymatic degradation. nih.gov

While direct examples of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the importance of sulfur-containing heterocycles in this field is well-established. nih.gov Many modern fungicides and insecticides incorporate moieties such as thiadiazoles and thiazolidines. nih.govnortheastern.edu The synthesis of such heterocyclic systems often involves a thionation step, a transformation for which this compound is well-suited due to its reactivity and milder reaction conditions compared to traditional reagents like phosphorus pentasulfide.

Table 1: Selected Pharmaceutical Intermediates Synthesized Using Thionating Agents

PrecursorProductThionating AgentApplication
Dipeptide (e.g., Boc-L-Leu-L-Phe-OMe)ThiodipeptideThis compoundEnhanced stability peptides
N-aryl-substituted benzamidesN-aryl-substituted benzothioamidesVarious, including analoguesBuilding blocks for sulfur-containing drugs
Heterocyclic amidesHeterocyclic thioamidesVarious, including analoguesIntermediates for antivirals and other pharmaceuticals

Preparation of Specialized Sulfur-Based Polymers and Catalytic Ligands

The incorporation of sulfur atoms into polymer backbones can impart unique optical, thermal, and metal-coordinating properties. Polythioamides, for instance, have garnered interest for their high refractive indices and potential applications in advanced optical materials. researchgate.net While the direct polymerization using this compound is not widely reported, its role as a thionating agent for amide-containing monomers presents a potential pathway for the synthesis of polythioamides. Multicomponent polymerizations involving elemental sulfur, diamines, and dialdehydes have been developed for the synthesis of these polymers, demonstrating the feasibility of incorporating thioamide linkages into polymer chains. researchgate.net

In the realm of catalysis, sulfur-containing ligands play a crucial role in a variety of transition-metal-catalyzed reactions. wikipedia.org The synthesis of these ligands often requires the introduction of sulfur atoms, a task for which this compound is theoretically well-suited. For example, phosphine (B1218219) sulfides, a class of ligands used in catalysis, can be prepared by the thionation of the corresponding phosphine oxides. While Lawesson's Reagent has been documented for this transformation, the enhanced solubility of this compound could offer advantages in certain solvent systems or with specific substrates. biblio.com

The development of chiral sulfur-containing ligands is of particular importance for asymmetric catalysis. These ligands can create a chiral environment around a metal center, enabling the enantioselective synthesis of valuable chiral molecules. The synthesis of such ligands often involves the introduction of sulfur-containing functional groups, and the use of a mild and efficient thionating agent like this compound could be beneficial in preserving the chirality of the ligand precursor.

Table 2: Potential Applications of this compound in Polymer and Ligand Synthesis

Application AreaPrecursor TypePotential ProductKey Properties/Function
Sulfur-Based PolymersAmide-containing monomersPolythioamidesHigh refractive index, metal coordination
Catalytic LigandsPhosphine oxidesPhosphine sulfidesLigands for transition metal catalysis
Chiral CatalysisChiral amide-containing precursorsChiral sulfur-containing ligandsEnantioselective synthesis

Emerging Challenges and Future Research Trajectories for Belleau S Reagent

Advancements in Reaction Efficiency and Atom-Economical Protocols

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeGeneral TransformationTypical Atom EconomyKey Feature
SubstitutionA + B → C + D< 100%Generates byproducts. wikipedia.org
AdditionA + B → C100%All reactant atoms are incorporated into the product. savemyexams.com
RearrangementA → B100%Atoms of the reactant are rearranged. scranton.edu
EliminationA → B + C< 100%Atoms are lost from the starting material. scranton.edu

This table provides a generalized comparison of atom economy for different reaction types relevant to the discussion of reaction efficiency.

Development of Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the direction of synthetic research, emphasizing the use of non-hazardous materials and the reduction of waste. nih.govjocpr.com The synthesis and application of Belleau's Reagent are being re-evaluated through this lens. Future research will aim to develop more environmentally benign methods for both the preparation of the reagent itself and its use in subsequent reactions.

This includes exploring the use of greener solvents, or even solvent-free reaction conditions, to minimize the environmental impact associated with volatile organic compounds. jocpr.com The development of solid-supported versions of this compound could also contribute to greener processes by simplifying purification and enabling reagent recycling. Furthermore, designing synthetic routes that operate at lower temperatures and with reduced energy consumption are key objectives. nih.gov

Broadening the Scope of Substrates and Expanding Reaction Diversity

While this compound is known for specific transformations, a significant area of future research lies in expanding its substrate scope and discovering new types of reactions it can facilitate. semanticscholar.orgnih.gov This involves systematically investigating its reactivity with a wider range of functional groups and molecular scaffolds. rsc.org

Researchers are likely to explore the use of this compound in the synthesis of novel heterocyclic compounds, which are important motifs in medicinal chemistry and materials science. rsc.orgmdpi.comresearchgate.net Efforts to expand the substrate scope may involve modifying the structure of this compound to tune its reactivity and selectivity for challenging substrates. chemrxiv.org The discovery of entirely new transformations mediated by this compound, beyond its traditional role as a sulfurating agent, would represent a significant breakthrough. wgtn.ac.nz

Integration with Cutting-Edge Synthetic Methodologies (e.g., Continuous Flow Chemistry, Electrochemistry)

The integration of this compound with modern synthetic technologies like continuous flow chemistry and electrochemistry presents exciting opportunities for process intensification and the discovery of novel reactivity. syrris.jplabunlimited.comnanomuscle.com

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher selectivity, and safer handling of reactive intermediates. nih.gov The application of flow chemistry to reactions involving this compound could enable transformations that are difficult to achieve under traditional batch conditions. vapourtec.com

Electrochemistry provides a means to generate reactive species using electricity as a "traceless" reagent, often under mild conditions. vapourtec.com Exploring the electrochemical behavior of this compound could unveil new synthetic pathways and provide a more sustainable approach to its application by minimizing the need for chemical oxidants or reductants. labunlimited.com The combination of flow chemistry and electrochemistry could offer a powerful platform for the efficient and selective use of this compound. nanomuscle.com

Computational Modeling and Theoretical Studies for Predictive Synthesis and Mechanistic Elucidation

Computational modeling and theoretical studies are becoming indispensable tools in modern chemical research, offering deep insights into reaction mechanisms and enabling the prediction of reactivity. mpg.denih.govnih.gov For this compound, computational methods can play a crucial role in several areas.

Quantum mechanical calculations can be used to elucidate the detailed mechanisms of reactions involving this compound, providing a fundamental understanding of the factors that control its reactivity and selectivity. researchgate.net This knowledge can then be used to rationally design more efficient and selective reactions. Computational screening of virtual libraries of substrates can help predict the scope and limitations of reactions with this compound, guiding experimental efforts and accelerating the discovery of new applications. elifesciences.org Furthermore, theoretical studies can aid in the design of novel analogues of this compound with tailored properties for specific synthetic challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belleau's Reagent
Reactant of Route 2
Reactant of Route 2
Belleau's Reagent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.